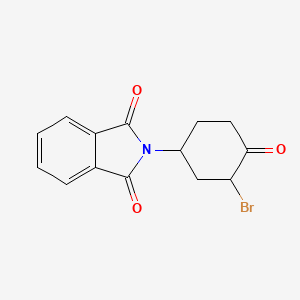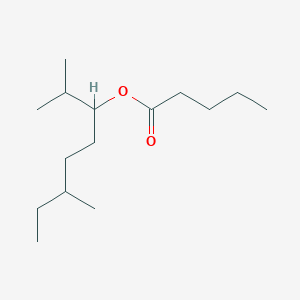![molecular formula C15H23NO2 B12571896 2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- CAS No. 306776-15-8](/img/structure/B12571896.png)
2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- is an organic compound with a complex structure It is a derivative of heptanone, characterized by the presence of a methoxyphenyl group and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- typically involves multiple steps. One common method includes the reaction of 4-methoxyaniline with a suitable ketone precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound may modulate biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Heptanone, 4-methyl-
- 4-Heptanone, 2-methyl-
- 2-Methoxyphenyl isocyanate
Uniqueness
2-Heptanone, 4-[(4-methoxyphenyl)amino]-6-methyl-, (4R)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
306776-15-8 |
|---|---|
Fórmula molecular |
C15H23NO2 |
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
(4R)-4-(4-methoxyanilino)-6-methylheptan-2-one |
InChI |
InChI=1S/C15H23NO2/c1-11(2)9-14(10-12(3)17)16-13-5-7-15(18-4)8-6-13/h5-8,11,14,16H,9-10H2,1-4H3/t14-/m1/s1 |
Clave InChI |
JWBIOMXXKDROJC-CQSZACIVSA-N |
SMILES isomérico |
CC(C)C[C@H](CC(=O)C)NC1=CC=C(C=C1)OC |
SMILES canónico |
CC(C)CC(CC(=O)C)NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)


![4-(Morpholine-4-sulfonyl)-N-[1-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12571852.png)
![N,N-Diethyl-2-{[3-(2-oxopropyl)-1H-indol-7-yl]oxy}acetamide](/img/structure/B12571860.png)

![2-(4-Methylpyridin-2-yl)-4-[2-[6-[6-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethenyl]pyridin-2-yl]pyridin-2-yl]ethenyl]pyridine](/img/structure/B12571870.png)



![N-(2,6-Dimethylpyrimidin-4-yl)-N'-[3-(propan-2-yl)phenyl]urea](/img/structure/B12571889.png)

